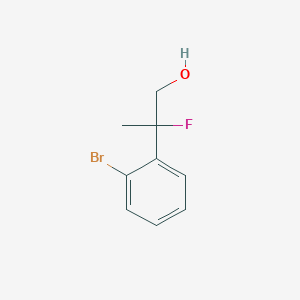

2-(2-Bromophenyl)-2-fluoropropan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrFO |

|---|---|

Molecular Weight |

233.08 g/mol |

IUPAC Name |

2-(2-bromophenyl)-2-fluoropropan-1-ol |

InChI |

InChI=1S/C9H10BrFO/c1-9(11,6-12)7-4-2-3-5-8(7)10/h2-5,12H,6H2,1H3 |

InChI Key |

MWAOVCUXRCYKQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(C1=CC=CC=C1Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromophenyl 2 Fluoropropan 1 Ol and Analogous Structures

Strategies for Carbon-Fluorine Bond Formation at the Chiral Center

The introduction of a fluorine atom at a sterically hindered tertiary carbon center requires specific and often highly specialized fluorinating reagents and conditions to overcome challenges such as competing elimination reactions and the control of stereochemistry.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are commonly employed for this purpose due to their relative stability and safety compared to other electrophilic fluorine sources like elemental fluorine. wikipedia.org

For the synthesis of tertiary fluorides from the corresponding alcohols, an indirect approach is often necessary. The alcohol can be converted into a suitable nucleophilic precursor, such as an enolate or a silyl (B83357) enol ether, which is then fluorinated. A prominent electrophilic fluorinating agent is Selectfluor®, (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.govacs.orgrsc.org It is an air-stable and relatively inexpensive reagent capable of acting as an electrophilic fluorine source. acs.orgrsc.org

In a relevant study, a light-mediated, catalyst-free radical deoxyfluorination of tertiary alcohols was developed using Selectfluor®. nih.gov This method proceeds via the single-electron oxidation of cesium oxalates, which are readily formed from the tertiary alcohols. nih.gov The process is fast and applicable to a broad range of substrates, including benzylic and non-activated tertiary alcohols. nih.gov

Another approach involves the activation of the hydroxyl group by a Ph2PCH2CH2PPh2/ICH2CH2I system, followed by fluorination with Selectfluor. cas.cnresearchgate.netorganic-chemistry.orgorganic-chemistry.orgacs.org This method has been shown to be efficient for the dehydroxylative fluorination of tertiary alcohols, providing the desired products in moderate to high yields. cas.cnresearchgate.netorganic-chemistry.orgorganic-chemistry.orgacs.org The reaction is proposed to proceed through the in situ formation of a diiodophosphonium salt that activates the alcohol for subsequent iodination and radical fluorination. cas.cn

| Reagent System | Substrate Type | Key Features |

| Selectfluor® / Light | Tertiary Alcohols (as cesium oxalates) | Catalyst-free, radical chain mechanism, fast reaction times. nih.gov |

| Selectfluor® / Ph2PCH2CH2PPh2 / ICH2CH2I | Tertiary Alcohols | Efficient dehydroxylative fluorination, proceeds via in situ activation. cas.cnresearchgate.netorganic-chemistry.orgorganic-chemistry.orgacs.org |

Nucleophilic Fluorination Strategies Utilizing Fluoride (B91410) Sources

Nucleophilic fluorination is a more traditional approach that employs a fluoride anion to displace a leaving group. However, the low nucleophilicity and high basicity of fluoride ions can lead to competing elimination reactions, particularly with tertiary substrates. acs.orgucla.edu

The use of alkali metal fluorides, such as potassium fluoride (KF) or cesium fluoride (CsF), is common, often in combination with a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. nih.gov Research has shown that tertiary alcohols can serve as a beneficial reaction medium for nucleophilic fluorination with alkali metal fluorides, leading to a significant enhancement in reactivity and improved selectivity by suppressing the formation of byproducts. nih.gov

A significant advancement in nucleophilic fluorination is the ring-opening of epoxides with fluoride. This method provides a direct route to β-fluoroalcohols. acs.orgrsc.orgucla.edunih.gov For a molecule like 2-(2-Bromophenyl)-2-fluoropropan-1-ol, a plausible precursor would be 2-(2-bromophenyl)-2-methyloxirane (α-methylstyrene oxide substituted with bromine at the ortho position). The ring-opening of this epoxide with a fluoride source would yield the target compound. The regioselectivity of the epoxide opening is a critical factor, and for tertiary centers, the reaction often proceeds with fluoride attacking the more substituted carbon. nih.gov

Various fluoride sources can be employed for this transformation, including a combination of tetrabutylammonium (B224687) fluoride (TBAF) and potassium bifluoride (KHF2), which has been shown to be effective for the regioselective ring-opening of epoxide-containing 2-aryl-piperidines. rsc.org Another powerful reagent is Olah's reagent (pyridine-HF). acs.orgucla.edu

| Fluoride Source | Precursor | Key Features |

| Alkali Metal Fluorides (e.g., KF, CsF) | Tertiary Alkyl Halides/Sulfonates | Can be enhanced by using tertiary alcohols as the reaction medium. nih.gov |

| TBAF / KHF2 | Epoxides | Effective for regioselective ring-opening. rsc.org |

| [18F]FeF species from [18F]HF | Epoxides | Used for radiolabeling, effective for opening sterically hindered epoxides. nih.gov |

| Benzoyl fluoride / Lewis Base | Epoxides | Acts as a latent source of fluoride for mild ring-opening. acs.orgucla.eduucla.edu |

Deoxofluorination Routes for Alcohol to Fluoride Conversion

Deoxofluorination reagents directly replace a hydroxyl group with a fluorine atom. While reagents like diethylaminosulfur trifluoride (DAST) are well-known, they often lead to elimination products with tertiary alcohols. nih.govnih.gov

More recent developments have provided milder and more selective deoxofluorination methods applicable to tertiary alcohols. One such method employs a combination of methanesulfonic acid and potassium bifluoride, which has been shown to convert a range of tertiary alcohols into the corresponding fluorides in excellent yields. organic-chemistry.orgacs.orgresearchgate.net This reaction is believed to proceed through an SN1-type mechanism involving a tertiary carbocation intermediate. acs.org

Another innovative approach involves a base-free alcohol activation using a nontrigonal phosphorous triamide in conjunction with an organic soluble fluoride donor and a triarylborane fluoride shuttling catalyst. nih.gov This method is particularly advantageous for the deoxyfluorination of tertiary alcohols as the mild, non-basic conditions suppress the formation of elimination-derived side products. nih.gov

A photoredox-catalyzed deoxyfluorination of activated alcohols has also been reported, offering a complementary approach to traditional nucleophilic substitutions. scientificupdate.com This method allows for the conversion of tertiary alcohols to their corresponding fluorides under mild conditions. scientificupdate.com

| Reagent System | Key Features |

| Methanesulfonic acid / Potassium bifluoride | Metal-free, uses readily available and inexpensive reagents, high yields for tertiary alcohols. organic-chemistry.orgacs.orgresearchgate.net |

| Phosphorous triamide / Fluoride donor / Triarylborane catalyst | Base-free activation, suppresses elimination, suitable for stereospecific conversion. nih.gov |

| Photoredox catalyst / Selectfluor® | Light-mediated, radical-based, mild conditions. scientificupdate.com |

Stereoselective Introduction of Fluorine

Controlling the stereochemistry at the newly formed chiral center is a paramount challenge in the synthesis of molecules like this compound.

Stereoselective fluorination can be achieved through several strategies. One approach is the enantioselective ring-opening of meso or terminal epoxides. A dual-catalyst system, for instance, employing a chiral (salen)Co complex, can promote the highly enantioselective ring-opening of epoxides with fluoride, using benzoyl fluoride as a latent fluoride source. acs.orgucla.edu

Another powerful method is the organocatalytic fluorocyclization of 1,1-disubstituted styrenes bearing an internal nucleophile. nih.gov The use of a chiral iodine(III) catalyst can lead to the formation of fluorinated heterocycles with a tertiary carbon-fluorine stereocenter with high enantiomeric excess. nih.gov While this method forms a cyclic product, the underlying principles of asymmetric induction by a chiral catalyst during fluorination are highly relevant.

Deoxofluorination reactions can also proceed with stereochemical control. The deoxyfluorination of a homochiral tertiary alcohol using the phosphorous triamide-based method mentioned earlier has been shown to proceed with good configurational purity, suggesting a stereoinvertive pathway. nih.gov

Approaches for Incorporating the Bromophenyl Moiety

The introduction of the 2-bromophenyl group can be accomplished at various stages of the synthesis, either by starting with a pre-functionalized aromatic ring or by introducing the bromine atom onto the phenyl group later in the synthetic sequence.

Aromatic Substitution Reactions

If the synthesis starts with a non-brominated precursor, such as 2-phenyl-2-fluoropropan-1-ol or a related intermediate, the bromine atom can be introduced via electrophilic aromatic substitution. Direct bromination of a phenyl group can be achieved using bromine in the presence of a Lewis acid catalyst or in an acidic medium. For instance, the bromination of 2-methyl-2-phenylpropanoic acid has been successfully carried out to produce 2-(4-bromophenyl)-2-methylpropanoic acid. google.comgoogle.com The regioselectivity of this reaction would need to be carefully controlled to achieve the desired ortho-substitution.

A more controlled and often preferred method for introducing the bromophenyl group is to start with a commercially available or readily synthesized ortho-brominated building block. A key synthetic strategy would involve a Grignard reaction. Phenylmagnesium bromide can be prepared from bromobenzene (B47551) and magnesium metal. libretexts.orgwikipedia.orgyoutube.comresearchgate.net Specifically for the target molecule, 2-bromophenylmagnesium bromide would be the required Grignard reagent. This can be prepared from 2-bromobromobenzene and magnesium.

This Grignard reagent can then be reacted with a suitable electrophile. For example, reaction with a fluorinated ketone or an epoxide would directly install the core structure. A plausible route would be the reaction of 2-bromophenylmagnesium bromide with 2-fluoro-1-hydroxypropanone or a protected version thereof. Alternatively, reaction with α-methylstyrene oxide would lead to 2-(2-bromophenyl)-2-phenylpropan-1-ol, which would then require a subsequent fluorination step. A more direct route to a precursor would be the reaction of 2-bromophenylmagnesium bromide with a fluorinated epoxide.

A documented synthesis of the closely related 2-(2-bromophenyl)-2-propanol involves the reaction of methyl 2-bromobenzoate (B1222928) with methylmagnesium bromide. chemicalbook.com This demonstrates the feasibility of using Grignard reagents derived from 2-brominated aromatics to construct the tertiary alcohol core.

| Starting Material | Reagent | Product |

| 2-Bromobromobenzene | Magnesium | 2-Bromophenylmagnesium bromide |

| Methyl 2-bromobenzoate | Methylmagnesium bromide | 2-(2-Bromophenyl)-2-propanol chemicalbook.com |

Cross-Coupling Methodologies for Aryl-Carbon Bond Formation

The formation of the C(sp²)-C(sp³) bond between the 2-bromophenyl moiety and the fluorinated propanol (B110389) fragment is a critical step. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, offering high efficiency and functional group tolerance. mdpi.com Key strategies such as the Suzuki, Stille, and Negishi couplings are applicable.

The Suzuki-Miyaura coupling is a versatile method that typically involves the reaction of an organoboron compound with an organohalide. nih.govyoutube.com For the synthesis of the target structure, one could envision coupling a 2-bromophenylboronic acid with a suitable electrophile containing the 2-fluoro-1-propanol synthon, or conversely, coupling an organoboron derivative of the fluoropropanol unit with 1,2-dibromobenzene. The reactions are generally robust and can be performed with various palladium catalysts and bases. nih.govclaremont.edu Nickel catalysts have also emerged as effective for Suzuki-Miyaura couplings involving aliphatic alcohol derivatives. nih.gov

The Stille coupling utilizes organotin reagents, which are known for their stability and tolerance of a wide array of functional groups. organic-chemistry.org A potential route would involve the reaction of a (2-bromophenyl)stannane with a fluorinated propanol derivative bearing a halide or triflate leaving group. While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org Research has shown that Stille couplings can be challenging for highly fluorinated aryls but can be optimized through mechanistic understanding. acs.org The synergy of copper(I) salts and fluoride ions has been shown to facilitate these couplings. organic-chemistry.org

The Negishi coupling , which employs organozinc reagents, is another powerful C-C bond-forming reaction. This method is particularly noted for its ability to form C(sp²)-C(sp³) bonds and has been applied in enantioconvergent cross-couplings of racemic alkylmetal reagents.

A summary of potential cross-coupling partners and conditions is presented below.

Table 1: Comparison of Cross-Coupling Methodologies for Aryl-Carbon Bond Formation

| Coupling Reaction | Organometallic Reagent | Aryl Halide/Pseudohalide | Catalyst System (Typical) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Alkyl halide/sulfonate | Pd(dppf)Cl₂, Base (e.g., K₂CO₃) nih.gov | Mild conditions, commercial availability of reagents, low toxicity of boron byproducts. youtube.com | Base sensitivity of some substrates. |

| Stille | Organostannane | Aryl/Alkyl halide | Pd(PPh₃)₄, Cu(I) salt organic-chemistry.org | High functional group tolerance, stable reagents. organic-chemistry.org | Toxicity of tin compounds and byproducts. organic-chemistry.org |

| Negishi | Organozinc | Aryl halide | Pd or Ni catalyst wuxiapptec.com | High reactivity, can be used for C(sp²)-C(sp³) coupling. wuxiapptec.com | Moisture and air sensitivity of organozinc reagents. |

| C-O Coupling | Fluorinated Alcohol | Aryl Bromide | tBuBrettPhos Pd G3, Cs₂CO₃ nih.govresearchgate.net | Direct formation of ether linkage with fluorinated alcohols. nih.govresearchgate.net | Forms an ether, not a direct C-C bond for this specific target. |

Construction of the Propan-1-ol Backbone

The assembly of the 2-fluoro-2-phenylpropan-1-ol (B13119834) core can be approached through several routes, primarily involving the reduction of a carbonyl precursor or the direct formation of the carbon skeleton through nucleophilic addition or alkylation.

Alcohol Functionalization and Reduction Pathways

A common and effective strategy for synthesizing chiral alcohols is the asymmetric reduction of a prochiral ketone. wikipedia.org In this context, the target molecule, this compound, could be synthesized from a precursor ketone, such as 1-(2-bromophenyl)-1-fluoroacetone. The reduction of the carbonyl group would yield the desired primary alcohol.

Various catalytic systems have been developed for the enantioselective reduction of ketones. Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are widely used in combination with chiral ligands for transfer hydrogenation or hydrogenation with H₂ gas. wikipedia.orgmdpi.com For fluorinated ketones, reagents like (-)-diisopinocampheylchloroborane ((-)-DIP-Chloride) have shown high enantioselectivity, with the degree and sense of induction being influenced by the number of fluorine atoms. researchgate.net

Table 2: Asymmetric Reduction of Prochiral Ketones

| Ketone Substrate (Analogous) | Catalyst/Reagent | Reductant | Enantiomeric Excess (ee) | Product Configuration | Reference |

|---|---|---|---|---|---|

| Aryl Trifluoromethyl Ketones | (-)-DIP-Chloride (1) | - | High | Varies | researchgate.net |

| 1,1,1-Trifluoro-2-octanone | (-)-DIP-Chloride (1) | - | 91% | (S) | researchgate.net |

| Acetophenone | (R,R)-[RuCl(p-cymene)(TsDPEN)] | HCOOH/NEt₃ | 98% | (R) | mdpi.com |

| o-Hydroxyacetophenones | (S,S)-[RuCl(p-cymene)(TsDPEN)] | HCOOH/NEt₃ | up to >99% | (R) | mdpi.com |

Carbon-Carbon Bond Forming Reactions (e.g., Grignard, Alkylation)

Direct construction of the carbon skeleton can be achieved using classic organometallic chemistry or alkylation strategies.

Grignard Reactions: The addition of a Grignard reagent to a carbonyl compound is a fundamental method for C-C bond formation and alcohol synthesis. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk A plausible route to this compound involves the reaction of a suitable ester, such as methyl 2-fluoro-2-(2-bromophenyl)acetate, with methylmagnesium bromide (CH₃MgBr). Grignard reagents add twice to esters to form tertiary alcohols, but for a primary alcohol product, a different strategy is needed. masterorganicchemistry.com A more direct route would be the reaction of 2-bromophenylmagnesium bromide with a fluorinated epoxide, like 2-fluoro-2-methyloxirane, which would open the epoxide to form the desired alcohol after acidic workup. Alternatively, reacting a Grignard reagent with formaldehyde (B43269) provides a primary alcohol. libretexts.org

Alkylation Pathways: Alkylation offers another avenue for building the carbon framework. A potential synthetic sequence could start with (2-bromophenyl)acetonitrile. google.com This starting material could undergo alkylation at the α-position with a methyl halide, followed by fluorination and subsequent reduction of the nitrile group to a primary amine, which can then be converted to the primary alcohol. A patent describes the alkylation of phenylacetonitrile (B145931) derivatives to produce 2-alkylbenzyl cyanides in high yield. google.com

Table 3: Comparison of C-C Bond Forming Strategies for Propan-1-ol Backbone

| Strategy | Key Reagents | Intermediate(s) | Key Transformation(s) | Notes |

|---|---|---|---|---|

| Grignard Reaction | 2-Bromophenylmagnesium bromide, 2-fluoro-2-methyloxirane | Alkoxide | Epoxide ring-opening masterorganicchemistry.com | Offers direct formation of the C-aryl to C-alkanol bond. Requires synthesis of the specific fluorinated epoxide. |

| Grignard Reaction | Methylmagnesium bromide, 2-(2-bromophenyl)-2-fluoro-formaldehyde | Alkoxide | Addition to aldehyde libretexts.org | Provides the secondary alcohol this compound directly. Requires synthesis of the fluorinated aldehyde. |

| Alkylation | (2-Bromophenyl)acetonitrile, Methyl iodide, NaH | α-methylated nitrile | Alkylation, fluorination, nitrile reduction | Multi-step process. The reduction of the nitrile would need to be controlled to yield the alcohol. google.com |

Enantioselective Synthesis of this compound

Achieving high enantiopurity is crucial for the synthesis of chiral molecules. Several strategies can be envisioned for the enantioselective synthesis of the target compound, focusing either on creating the chiral center during the backbone construction or by introducing fluorine enantioselectively.

Asymmetric Hydrogenation of Fluorinated Allylic Alcohols

Asymmetric hydrogenation of a prochiral olefin is a powerful method for setting a stereocenter. A hypothetical route to chiral this compound could involve the synthesis of the corresponding fluorinated allylic alcohol, (Z)-2-(2-bromophenyl)-2-fluoroprop-2-en-1-ol. Subsequent asymmetric hydrogenation using a chiral transition metal catalyst, such as an Iridium-based complex, could deliver the desired enantiomerically enriched product. This approach has been successfully applied to a variety of aromatic and aliphatic fluorinated compounds, yielding products with excellent enantioselectivities. [1, 2 from first search]

Table 4: Catalysts for Asymmetric Hydrogenation of Analogous Allylic Alcohols

| Catalyst Type | Ligand | Substrate Type | Yield | ee | Reference |

|---|---|---|---|---|---|

| Iridium Complex | Azabicyclo thiazole-phosphine | Fluorinated allylic alcohols | Excellent | Excellent | [1, 2 from first search] |

| Ruthenium Complex | Diamine diphosphine (in presence of tBuOK) | Racemic allylic alcohols | High | >99% | [8 from first search] |

Chiral Catalyst-Mediated Fluorination Reactions

An alternative strategy involves the enantioselective introduction of the fluorine atom onto a prochiral precursor. This can be achieved through electrophilic fluorination using a chiral catalyst. For instance, the precursor ketone, 2-(2-bromophenyl)propan-1-one, could be subjected to enantioselective α-fluorination.

Significant progress has been made in catalytic enantioselective fluorination. Organocatalysis, using chiral amines derived from Cinchona alkaloids, has been shown to effectively catalyze the α-fluorination of ketones. nih.gov Additionally, transition metal complexes, such as those of Iridium, have been developed for the highly enantioselective α-fluorination of substrates like 2-acyl imidazoles. nih.gov Chiral aryl iodide catalysts have also been employed for enantioselective fluorolactonization reactions using a nucleophilic fluoride source. nih.gov

Table 5: Catalytic Systems for Enantioselective Fluorination

| Catalyst System | Fluorinating Agent | Substrate Type | Yield | ee | Reference |

|---|---|---|---|---|---|

| Primary amine Cinchona alkaloid | N-Fluorobenzenesulfonimide (NFSI) | Cyclic Ketones | up to 94% | up to 99% | nih.gov |

| Iridium Complex | NFSI | 2-Acyl Imidazoles | up to 99% | up to 96% | nih.gov |

| Ti(IV) complex with TADDOL ligand | N-Fluorobenzenesulfonimide (NFSI) | β-Keto esters | up to 91% | up to 91% | illinois.edu |

| Chiral Aryl Iodide | HF•pyridine (B92270) | Alkenoic acids | High | High | nih.gov |

Diastereoselective Synthetic Routes

The creation of the stereocenter at the C2 position with a specific diastereomeric outcome is a critical aspect of synthesizing this compound. Diastereoselective strategies often rely on the use of chiral auxiliaries, catalysts, or substrate-controlled reactions.

One potential diastereoselective approach involves the reduction of a prochiral α-fluoro ketone. A hypothetical precursor, 2-(2-bromophenyl)-2-fluoro-1-propanal or a related ketone, could undergo diastereoselective reduction to furnish the desired alcohol. Research has shown that the reduction of α-fluoroimines to the corresponding β-fluoroamines can proceed with high diastereoselectivity (greater than 100:1) using trichlorosilane (B8805176) as the reducing agent. nih.govnih.gov This high selectivity is attributed to the interaction of both the fluorine and nitrogen atoms with the organosilane, leading to a highly ordered transition state. nih.gov A similar principle could be applied to the reduction of an α-fluoro ketone or aldehyde, where a chiral reducing agent or catalyst could influence the facial selectivity of the hydride attack on the carbonyl group, leading to the preferential formation of one diastereomer of the alcohol.

Another strategy could involve the diastereoselective fluorination of a chiral substrate. For instance, a chiral alcohol precursor could be subjected to fluorination. While the direct dehydroxylative fluorination of tertiary alcohols can be challenging, methods using reagents like Selectfluor in combination with a Ph2PCH2CH2PPh2/ICH2CH2I system have been reported for the synthesis of tertiary fluorides. cas.cn The stereochemical outcome of such reactions can be influenced by the existing stereocenters in the molecule.

Furthermore, diastereoselective addition reactions to a carbonyl group can be employed. For example, the addition of a nucleophile to 2-(2-bromophenyl)-2-fluoroacetophenone could be rendered diastereoselective by the presence of a chiral ligand or auxiliary. The choice of reagents and reaction conditions would be crucial in controlling the stereochemical outcome.

Table 1: Comparison of Potential Diastereoselective Reduction Methods

| Method | Precursor | Reducing Agent/Catalyst | Potential Outcome | Reference |

| Imine Reduction Analogy | 2-(2-Bromophenyl)-2-fluoro-1-propanimine derivative | Trichlorosilane | High diastereoselectivity for the corresponding amine, suggesting potential for alcohol synthesis | nih.govnih.gov |

| Chiral Reduction | 2-(2-Bromophenyl)-2-fluoroacetophenone | Chiral borane (B79455) reagents (e.g., CBS catalyst) | Enantioselective reduction to the corresponding alcohol | General Principle |

| Substrate-Controlled Reduction | Chiral ester of 2-(2-bromophenyl)-2-fluoro-propanoic acid | Diastereoselective reduction of the ester to the alcohol | General Principle |

Total Synthesis and Multi-Step Pathways

A total synthesis of this compound would likely commence from readily available starting materials and involve several key transformations. A plausible multi-step pathway could start with the synthesis of the tertiary alcohol precursor, 2-(2-bromophenyl)-2-propanol. This can be achieved through the Grignard reaction of methyl 2-bromobenzoate with methylmagnesium bromide. chemicalbook.com

Scheme 1: Proposed Synthesis of 2-(2-Bromophenyl)-2-propanol

Following the formation of the tertiary alcohol, a key step would be the introduction of the fluorine atom at the C2 position. Dehydroxylative fluorination of tertiary alcohols has been accomplished using reagents such as Selectfluor. cas.cnorganic-chemistry.org This would yield the intermediate 2-(2-bromophenyl)-2-fluoropropane.

Scheme 2: Proposed Fluorination Step

The subsequent challenge lies in the selective functionalization of one of the methyl groups to a hydroxymethyl group. This could potentially be achieved through a radical-mediated functionalization, although achieving regioselectivity would be difficult.

An alternative and more controllable multi-step pathway could involve the construction of the carbon skeleton with the required functional groups in place before the fluorination step. This could start from 2-bromobenzaldehyde.

Table 2: Proposed Multi-Step Synthetic Pathway

| Step | Reaction | Starting Material | Reagents | Product |

| 1 | Grignard Reaction | 2-Bromobenzaldehyde | Methylmagnesium bromide | 1-(2-Bromophenyl)ethanol |

| 2 | Oxidation | 1-(2-Bromophenyl)ethanol | PCC or Swern oxidation | 2'-Bromoacetophenone |

| 3 | a-Halogenation | 2'-Bromoacetophenone | NBS or Br2 | 2-Bromo-1-(2-bromophenyl)ethanone |

| 4 | Fluorination | 2-Bromo-1-(2-bromophenyl)ethanone | AgF or other fluoride source | 2-Fluoro-1-(2-bromophenyl)ethanone |

| 5 | Grignard Reaction | 2-Fluoro-1-(2-bromophenyl)ethanone | Methylmagnesium bromide | This compound (racemic) |

| 6 | Diastereoselective Reduction or Resolution | Racemic this compound | Chiral resolving agent or enzyme | Enantiomerically enriched this compound |

This proposed pathway offers better control over the placement of the functional groups. The final step of achieving the desired diastereomer could be accomplished through diastereoselective reduction of the α-fluoro ketone intermediate using methods analogous to those described in section 2.4.3, or through chiral resolution of the final racemic product. The development of stereocontrolled methods for the synthesis of homoallylic alcohols and related structures provides further avenues for the construction of such complex fluorinated molecules. nih.gov

Reactivity of the Alcohol Functionality

The primary alcohol group (-CH₂OH) is a key site for various chemical modifications, including derivatization, oxidation, and substitution reactions.

The hydroxyl group can be readily converted into esters and ethers, which are common strategies for protecting the alcohol or for introducing new functional groups.

Esterification: The reaction of this compound with acyl chlorides or acid anhydrides is expected to proceed readily to form the corresponding ester. This reaction, often conducted in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct, is a standard transformation for primary alcohols. chemguide.co.uksavemyexams.comlibretexts.orgjove.com The mechanism involves nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride, followed by elimination of a chloride ion. libretexts.orgdocbrown.info

Etherification: The Williamson ether synthesis provides a classic route to ethers from alcohols. byjus.comwikipedia.org This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the alkoxide. masterorganicchemistry.compressbooks.pub This alkoxide can then displace a halide from an alkyl halide to form the ether. For this compound, this would involve its conversion to the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide). Since the substrate is a primary alcohol, the SN2 reaction is expected to be efficient. masterorganicchemistry.compressbooks.pub

| Reaction Type | Reagent | Base/Catalyst | Typical Product |

| Esterification | Acetyl Chloride (CH₃COCl) | Pyridine | 2-(2-bromophenyl)-2-fluoropropyl acetate |

| Etherification | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | N/A | 1-(2-(2-bromophenyl)-2-fluoropropoxy)methane |

This table presents predicted reactions based on the general reactivity of primary alcohols.

Oxidation: The primary alcohol functionality of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. chemistrysteps.com

To Aldehyde: Milder, anhydrous oxidizing agents such as Pyridinium Chlorochromate (PCC) are used to selectively oxidize primary alcohols to aldehydes. masterorganicchemistry.comlibretexts.orgnumberanalytics.com The reaction is typically carried out in a non-aqueous solvent like dichloromethane (B109758) (DCM) to prevent over-oxidation to the carboxylic acid. organicchemistrytutor.com

To Carboxylic Acid: Stronger oxidizing agents, such as the Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid), will oxidize a primary alcohol completely to a carboxylic acid. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The reaction proceeds through an aldehyde intermediate, which is then hydrated and further oxidized in the aqueous conditions. chemistrysteps.comlibretexts.org

Reduction: The alcohol functional group is already in a reduced state. Further reduction of the alcohol itself is not a typical transformation. The aryl bromide can be reduced, but this falls outside the scope of transformations of the alcohol functionality.

| Desired Product | Reagent | Typical Conditions |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |

| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0°C to Room Temperature |

This table outlines common oxidation reactions for primary alcohols.

The hydroxyl group (-OH) is a poor leaving group, making direct SN2 substitution difficult. openochem.org To facilitate substitution, the alcohol must first be converted into a better leaving group. A common strategy is to convert the alcohol into a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. ucalgary.canih.gov The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an SN2 reaction, which proceeds with inversion of stereochemistry if the carbon were chiral. openochem.orgpearson.com

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the phenyl ring offers a gateway to numerous carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.

Aryl bromides are versatile substrates for a variety of powerful cross-coupling reactions. These reactions typically employ a palladium catalyst to facilitate the formation of new bonds at the aromatic carbon.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.comyoutube.com The Suzuki reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups, making it a robust method for forming biaryl structures. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. iitk.ac.inyoutube.com This reaction is a powerful tool for the synthesis of substituted alkenes and typically shows a high preference for the trans isomer in the product. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. youtube.comyoutube.com The reaction is characteristically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. nih.govyoutube.com It is a highly reliable method for the synthesis of arylalkynes. ucsb.edu

| Reaction Type | Coupling Partner | Catalyst System | Base |

| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine |

This table summarizes typical conditions for palladium-catalyzed cross-coupling reactions of aryl bromides.

Nucleophilic aromatic substitution (SNAr) on an aryl halide typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. lumenlearning.comwikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.orgbyjus.com The this compound molecule lacks such activating groups on the aromatic ring. Therefore, nucleophilic aromatic substitution of the bromide is not expected to be a facile reaction under standard SNAr conditions. ck12.org

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful transformation in organic synthesis that converts an organic halide into an organometallic reagent. wikipedia.org For this compound, the bromine atom on the phenyl ring is the primary site for such reactions. This process typically involves treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgnih.gov The general transformation is depicted below:

General Scheme of Metal-Halogen Exchange:

This compound + R-Li → 2-(2-Lithiophenyl)-2-fluoropropan-1-ol + R-Br

The resulting aryllithium species is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents at the ortho position of the phenyl ring. The rate of metal-halogen exchange is generally faster for heavier halogens, following the trend I > Br > Cl, making the bromo derivative a suitable substrate. wikipedia.org

Several factors can influence the efficiency and outcome of this reaction. The presence of the adjacent hydroxyl group in the propan-1-ol side chain can potentially complicate the reaction. The acidic proton of the alcohol can be deprotonated by the organolithium reagent, consuming an equivalent of the reagent and forming a lithium alkoxide. While this deprotonation is a fast and often unavoidable initial step, the resulting alkoxide can have a beneficial directing effect. The oxygen atom can coordinate to the lithium of the organolithium reagent, delivering it to the ortho-bromine atom and potentially accelerating the rate of the metal-halogen exchange. wikipedia.org This is a well-documented phenomenon known as chelation-assisted ortho-lithiation.

However, the stability of the resulting aryllithium intermediate is crucial. At higher temperatures, these intermediates can be unstable and may undergo side reactions. nih.gov For instance, intramolecular reactions or reactions with the solvent could occur. Therefore, these reactions are typically carried out at very low temperatures, often -78 °C or even -100 °C, in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. tcnj.edu

| Parameter | Influence on Metal-Halogen Exchange | Typical Conditions for Aryl Bromides |

| Reagent | The choice of organolithium reagent (e.g., n-BuLi, t-BuLi) can affect the rate and selectivity. | n-Butyllithium or tert-butyllithium |

| Temperature | Low temperatures are crucial to prevent side reactions and decomposition of the aryllithium intermediate. | -78 °C to -100 °C |

| Solvent | Ethereal solvents like THF or diethyl ether are commonly used to solvate the organolithium species. | Tetrahydrofuran (THF) or Diethyl ether |

| Substituents | The fluoroalcohol side chain can influence the reaction through its electronic and coordinating effects. | The hydroxyl group may require an extra equivalent of base but can also direct the lithiation. |

Reactivity Associated with the Fluorine Substituent

The fluorine atom at the benzylic position introduces unique chemical properties to the molecule, primarily stemming from the strength of the carbon-fluorine bond and the high electronegativity of fluorine.

Stability of the Carbon-Fluorine Bond

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a typical bond dissociation energy of around 110 kcal/mol. libretexts.org This high strength imparts considerable stability to the fluoro substituent in this compound under many reaction conditions. For instance, during the metal-halogen exchange at the bromine position, the C-F bond is expected to remain intact. wikipedia.org

The stability of the C-F bond can be attributed to the significant electrostatic attraction between the highly polarized carbon and fluorine atoms, as well as the effective overlap of the carbon sp³ orbital and the fluorine sp³ orbital. This inherent stability makes the fluorine atom a poor leaving group in nucleophilic substitution reactions under standard conditions.

Potential for Fluorine Elimination Reactions

Despite the strength of the C-F bond, elimination of hydrogen fluoride (HF) to form an alkene is a potential reaction pathway under certain conditions, particularly in the presence of a strong base. This reaction, known as dehydrofluorination, would proceed via a β-elimination mechanism. libretexts.org

In the case of this compound, the hydrogen atoms on the methyl group and the methylene (B1212753) group of the propanol moiety are in a β-position relative to the fluorine atom. However, elimination involving the hydroxyl-bearing carbon is more likely due to the increased acidity of the β-hydrogen, which can be influenced by the adjacent oxygen atom.

The mechanism of this elimination can vary. While an E2 mechanism is common for many alkyl halides, for β-fluoroalcohols, an E1cB (Elimination, Unimolecular, conjugate Base) mechanism can be favored. chemistrysteps.com This is because the high electronegativity of the fluorine atom can increase the acidity of the β-protons, facilitating their removal by a base to form a carbanion intermediate. Subsequent elimination of the fluoride ion would then lead to the formation of an alkene. The stability of the resulting conjugated system in the product can also be a driving force for the elimination. chemistrysteps.comucalgary.ca

Potential Elimination Product:

This compound --(Base)--> 2-(2-Bromophenyl)prop-1-en-1-ol + HF

It is important to note that benzylic fluorides can also undergo elimination under acidic conditions, proceeding through a stabilized benzylic carbocation. chemistrysteps.comucalgary.ca The stability of this carbocation would be enhanced by the phenyl ring.

Role in Non-Covalent Interactions

The presence of both a hydroxyl group and a fluorine atom allows this compound to participate in various non-covalent interactions, which can significantly affect its physical properties and reactivity.

Hydrogen Bonding as a Donor and Acceptor

The primary alcohol group is a classic hydrogen bond donor, with the hydroxyl proton being partially positive and capable of interacting with electron-rich atoms. chemicalbook.com It can also act as a hydrogen bond acceptor through the lone pairs on the oxygen atom.

The fluorine atom, with its high electronegativity and lone pairs, can also act as a hydrogen bond acceptor. While organic fluorine is generally considered a weak hydrogen bond acceptor, intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom (OH···F) is possible in this molecule. The likelihood and strength of such an interaction would depend on the conformational preferences of the molecule. Computational studies on similar 2'-haloflavonols have provided evidence for such intramolecular hydrogen bonds. nih.gov The formation of an intramolecular hydrogen bond can influence the molecule's conformation and its acidity.

| Interaction Type | Donor/Acceptor | Description |

| Intermolecular H-bond | Donor | The -OH group donates a proton to a suitable acceptor. |

| Intermolecular H-bond | Acceptor | The lone pairs on the oxygen or fluorine atom accept a proton. |

| Intramolecular H-bond | Donor (-OH) and Acceptor (F) | The hydroxyl proton interacts with the fluorine atom within the same molecule. |

Solvation Effects in Reaction Media

The way a molecule interacts with the solvent, known as solvation, can have a profound impact on reaction rates and equilibria. The dual nature of this compound, with its nonpolar bromophenyl group and its polar fluoroalcohol side chain, suggests that its solvation will be highly dependent on the nature of the solvent.

In polar protic solvents like water or other alcohols, the hydroxyl group can engage in hydrogen bonding with the solvent molecules, both as a donor and an acceptor. chemicalbook.com The fluorine atom can also participate in weaker hydrogen bonding with protic solvents. These interactions would lead to strong solvation of the polar part of the molecule.

In polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can act as hydrogen bond acceptors for the hydroxyl group.

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental data for the advanced spectroscopic and analytical characterization of the chemical compound This compound could be located.

Extensive queries for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), two-dimensional NMR techniques (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS) specific to this compound did not yield any published research findings, patents, or database entries containing the requested analytical data.

While information on structurally related compounds, such as those with different substitution patterns on the phenyl ring or lacking the fluorine atom, is available, this data is not applicable for the detailed analysis of the title compound. The precise electronic and steric environment created by the ortho-bromine and the fluorine atom on the same carbon atom significantly influences the spectral properties, making extrapolation from related structures scientifically unsound for the purposes of a detailed characterization.

Therefore, the generation of an article with the specified detailed outline, including data tables and in-depth research findings, is not possible at this time due to the absence of publicly available scientific data for this compound.

Table of Mentioned Compounds

Table 2: List of Chemical Compounds Mentioned in this Article

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is exceptionally well-suited for verifying the identity and purity of "2-(2-Bromophenyl)-2-fluoropropan-1-ol".

The process begins with the separation of the compound from any impurities using an HPLC system. For bromophenyl compounds, reverse-phase chromatography is typically employed. nih.gov The analyte is dissolved in a suitable solvent and injected into the HPLC column. A mobile phase, commonly a mixture of acetonitrile (B52724) and water, carries the sample through the column. nih.govresearchgate.netmdpi.com To ensure compatibility with the mass spectrometer, a volatile acid such as formic acid is often added to the mobile phase in place of non-volatile acids like phosphoric acid. sielc.com

After elution from the chromatography column, the analyte enters the mass spectrometer's ion source. Here, molecules are ionized, commonly using techniques like Electrospray Ionization (ESI), before being passed into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). For "this compound", the mass spectrometer can confirm the molecular weight, providing definitive evidence of its identity. Furthermore, by analyzing the fragmentation pattern of the molecule, additional structural details can be confirmed. The high sensitivity and selectivity of LC-MS make it an invaluable tool for detecting and identifying trace-level impurities that may not be visible by other methods. nih.gov

Chromatographic Techniques for Purity and Enantiomeric Excess

Chromatographic methods are the cornerstone for assessing the purity and, crucially for chiral molecules like "this compound", the enantiomeric excess.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of non-volatile and thermally sensitive compounds. For bromophenyl-containing substances, reverse-phase HPLC is a common and effective approach. nih.goviosrjournals.org A validated HPLC method can accurately quantify the target compound relative to any impurities. iosrjournals.org

Method development for bromophenols often involves testing various stationary phases, such as C8 or C18 columns, to achieve optimal separation. nih.govmdpi.com The mobile phase typically consists of a gradient of acetonitrile and water, with an acidic modifier like trifluoroacetic acid to improve peak shape and resolution. nih.govresearchgate.netmdpi.com Validation of the method ensures that it is selective, linear, precise, and accurate for its intended purpose. nih.govmdpi.com Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light. iosrjournals.org

Table 1: Representative HPLC Conditions for Purity Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Phenomenex Luna C8(2), 150 mm x 2.0 mm, 3 µm | nih.govresearchgate.netmdpi.com |

| Mobile Phase | A: Water with 0.05% Trifluoroacetic AcidB: Acetonitrile with 0.05% Trifluoroacetic Acid | nih.govresearchgate.netmdpi.com |

| Gradient | Optimized gradient elution (e.g., starting with low %B, increasing to elute the compound) | researchgate.net |

| Flow Rate | 0.25 mL/min | researchgate.net |

| Temperature | 30 °C | researchgate.net |

| Detection | UV at 210 nm or 254 nm | researchgate.netiosrjournals.org |

Chiral HPLC for Enantiomeric Purity Assessment

Since "this compound" possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical and requires specialized chiral separation techniques. Chiral HPLC is the most widely used method for this purpose. However, the chiral recognition of tertiary alcohols can be challenging. nih.gov

The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. CSPs are often based on chiral selectors, such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated on a silica (B1680970) support. For a new chiral separation, a screening process using various columns and mobile phase systems (normal phase, reverse phase, or polar organic) is typically performed. Normal phase, using solvents like heptane (B126788) and isopropanol, is often effective for resolving enantiomers of related compounds. nih.gov The selection of the appropriate CSP and mobile phase is key to achieving a successful and reproducible separation, allowing for the accurate determination of enantiomeric excess (ee).

Table 2: Potential Chiral HPLC Screening Conditions

| Parameter | Condition | Source(s) |

|---|---|---|

| Column Type | Polysaccharide-based (e.g., Astec® CHIROBIOTIC®) or Pirkle-type (e.g., (S,S) ULMO) | registech.com |

| Mode | Normal Phase | nih.gov |

| Mobile Phase | n-Heptane / Isopropanol (e.g., 80:20) orn-Heptane / 1,2-Dimethoxyethane (e.g., 98.5:1.5) | nih.govregistech.com |

| Flow Rate | 0.5 - 1.5 mL/min | nih.govregistech.com |

| Temperature | Ambient |

| Detection | UV at 254 nm | registech.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Alcohols, however, can exhibit poor peak shapes and may be thermally unstable, making direct GC analysis challenging. A common strategy to overcome this is to convert the alcohol into a more volatile and stable derivative prior to analysis. nih.govnih.gov

For benzyl (B1604629) alcohol and related structures, derivatization of the hydroxyl group is a well-established technique. nih.govnih.gov Reagents such as perfluorooctanoyl chloride or 4-carbethoxyhexafluorobutyryl chloride can be used to create ester derivatives. nih.govnih.gov This process increases the molecular weight and volatility, often leading to improved chromatographic performance and lower limits of detection. nih.gov The resulting derivative can then be analyzed by GC, typically using a low-polarity capillary column (e.g., a 5% phenyl/95% methylpolysiloxane phase) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net When coupled with MS, the technique provides definitive identification of the derivative based on its mass spectrum. nih.govnih.govscholarsresearchlibrary.com

Table 3: Representative GC Conditions for Analysis of a Volatile Derivative

| Parameter | Condition | Source(s) |

|---|---|---|

| Derivatization Agent | Perfluorooctanoyl Chloride or similar acylating agent | nih.gov |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness | researchgate.net |

| Carrier Gas | Helium | |

| Injection | Split injection | researchgate.net |

| Temperature Program | Start at 70-100 °C, ramp at 10 °C/min to 250-300 °C | researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.netglobalresearchonline.net |

Stereochemical Investigations of 2 2 Bromophenyl 2 Fluoropropan 1 Ol

Determination of Enantiomeric Excess and Optical Purity

The enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. It is a critical parameter in the synthesis of enantiomerically pure compounds. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective method for determining the enantiomeric purity of chiral drugs and their intermediates. nih.govnih.gov

In the context of compounds structurally related to 2-(2-Bromophenyl)-2-fluoropropan-1-ol, significant research has been conducted on the corresponding carboxylic acids. A key method for determining the enantiomeric excess involves the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. nih.gov In one study, the racemic 2-(2-Bromophenyl)-2-fluoropropanoic acid was converted into its diastereomeric ester, Di(naphthalen-1-yl)methyl 2-(2-Bromophenyl)-2-fluoropropanoate. The enantiomeric excess of this derivative was successfully determined by chiral HPLC analysis. nih.gov

The analysis achieved a high enantiomeric excess, demonstrating the effectiveness of the resolution technique. The specific conditions and results from this HPLC analysis are detailed in the table below. nih.gov

Table 1: HPLC Analysis for the Determination of Enantiomeric Excess

| Compound | HPLC Column | Mobile Phase | Flow Rate | Retention Time (minor enantiomer) | Retention Time (major enantiomer) | Enantiomeric Excess (ee) |

|---|

This type of analysis relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to their separation and allowing for precise quantification. sigmaaldrich.com The choice of CSP is critical; polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and widely used for separating a broad range of chiral compounds. nih.govnih.gov

Assignment of Absolute Configuration

Assigning the absolute configuration (the specific R or S designation at a stereocenter) is a crucial step after achieving a successful enantioselective synthesis or resolution. This is often accomplished by comparing the specific optical rotation of the synthesized compound with that of a known standard or by using spectroscopic methods in conjunction with crystallographic analysis of a suitable derivative.

In a study involving a series of 2-aryl-2-fluoropropanoic acids, the absolute configuration of (R)-(–)-2-fluoroibuprofen was confirmed by comparing its specific optical rotation value ([α]D27 −26.9°) with a value reported in the literature. nih.gov Based on this confirmation and the mechanism of the kinetic resolution employed, the researchers inferred the absolute configuration for the other compounds in the series. Through this comparative approach, the ester derivative of 2-(2-Bromophenyl)-2-fluoropropanoic acid, which was selectively produced during the resolution, was assigned the S configuration. nih.gov This method of inference is common when a consistent stereochemical outcome is expected from a reliable asymmetric reaction across a range of similar substrates.

Another powerful technique involves the derivatization of the chiral molecule with an optically pure agent to form diastereomers, which can then be separated and their structures determined, often by X-ray crystallography. mdpi.com

Mechanistic Studies of Chiral Induction in Synthesis

Chiral induction refers to the process of preferentially forming one enantiomer or diastereomer over another during a chemical reaction. Understanding the mechanism of this induction is key to developing highly efficient asymmetric syntheses.

For the synthesis of enantiomerically enriched precursors to this compound, a significant mechanistic approach involves kinetic resolution. One study utilized a chiral acyl-transfer catalyst in the esterification of racemic 2-aryl-2-fluoropropanoic acids. nih.gov The mechanism relies on the different rates at which the two enantiomers of the acid react with an alcohol in the presence of the chiral catalyst. nih.gov

The study proposed a model involving distinct transition states for each enantiomer. The (S)-enantiomer of the carboxylic acid forms a more stable transition state, (S)-ts, allowing for a more rapid transformation into the corresponding ester. Conversely, the (R)-enantiomer forms a less stable transition state, (R)-ts, reacting much more slowly. This difference in activation energy and reaction rate is the basis for the chiral induction, leading to the selective production of the (S)-ester and leaving behind the unreacted (R)-acid. nih.gov This strategy provides a practical route to obtaining the chiral building blocks necessary for the synthesis of the target alcohol.

Chiral Resolution Techniques (if applicable)

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Several techniques are applicable for resolving racemic this compound or its precursors. The primary methods include preparative chiral chromatography and kinetic resolution.

Kinetic Resolution: As discussed, this is a highly effective method where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for their separation. A specific application involves the enantioselective esterification of racemic 2-(2-Bromophenyl)-2-fluoropropanoic acid. nih.gov

Enzymatic Resolution: Enzymes are highly stereoselective catalysts. Lipases, for instance, are commonly used for the enantioselective hydrolysis of racemic esters or the esterification of racemic alcohols. For example, the lipase (B570770) Novozym 435 has been successfully used in the kinetic resolution of structurally similar compounds like (R,S)-flurbiprofen. nih.gov This method offers mild reaction conditions and high enantioselectivity.

Diastereomeric Resolution: This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by standard techniques like crystallization or achiral chromatography. mdpi.com The separated diastereomers can then be treated to recover the desired pure enantiomers.

Table 2: Summary of Applicable Chiral Resolution Techniques

| Technique | Description | Example Application |

|---|---|---|

| Kinetic Resolution | One enantiomer reacts faster in the presence of a chiral catalyst, allowing for separation based on the difference in reaction rates. | Selective esterification of (S)-2-(2-Bromophenyl)-2-fluoropropanoic acid using a chiral acyl-transfer catalyst. nih.gov |

| Enzymatic Resolution | Utilizes enzymes (e.g., lipases) to selectively catalyze a reaction for one enantiomer. | Resolution of (R,S)-flurbiprofen using Novozym 435 lipase. nih.gov |

| Diastereomeric Resolution | Racemate is converted to a mixture of diastereomers by reacting with a chiral resolving agent; diastereomers are then separated. | Esterification of a racemic alcohol with an enantiopure acid, followed by separation of the diastereomeric esters via HPLC. mdpi.com |

| Preparative Chiral HPLC | Direct separation of enantiomers on a larger scale using a chiral stationary phase. | General method for obtaining pure enantiomers of various pharmaceuticals. nih.gov |

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(2-bromophenyl)-2-fluoropropan-1-ol. These calculations can map the electron density distribution, determine molecular orbital energies, and calculate various reactivity descriptors.

The presence of a bromine atom, a fluorine atom, and a phenyl ring significantly influences the electronic properties of the molecule. The fluorine and bromine atoms are highly electronegative, leading to a polarization of the C-F and C-Br bonds. The phenyl ring, with its π-electron system, can engage in electronic delocalization. DFT calculations can quantify these effects. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO is likely to be localized on the electron-rich aromatic ring, while the LUMO may be associated with the antibonding orbitals of the C-Br or C-F bonds.

The calculated electrostatic potential surface would reveal regions of positive and negative charge, highlighting potential sites for intermolecular interactions. The hydroxyl group's hydrogen atom would be a significant site of positive potential, making it a hydrogen bond donor. The oxygen, fluorine, and the π-face of the phenyl ring would be regions of negative potential, acting as hydrogen bond or electrophile acceptors.

Table 1: Calculated Electronic Properties of a Representative Halogenated Phenylpropanol Note: This data is representative and based on typical values for structurally similar compounds calculated at the B3LYP/6-311+G(d,p) level of theory.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Represents the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | A significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. mdpi.comnih.gov For this compound, MD simulations can provide a detailed picture of how individual molecules interact with each other in the liquid or solid state, or how they are solvated by different solvents. acs.org These simulations model the forces between atoms using a force field and solve Newton's equations of motion to track the trajectory of each atom over time.

MD simulations can reveal the preferred modes of intermolecular association. For example, they can show the formation of hydrogen-bonded networks involving the hydroxyl groups. They can also illustrate how the bulky bromophenyl group and the fluorine atom influence the packing of molecules in a condensed phase. The simulations can quantify the strength and lifetime of different types of interactions, such as hydrogen bonds and halogen bonds. nih.gov

In a solvent, MD simulations can elucidate the structure of the solvation shell around the molecule. For instance, in a protic solvent like water, water molecules would be expected to form hydrogen bonds with the hydroxyl group and the fluorine atom. In an aprotic solvent, dipole-dipole interactions would likely dominate. These simulations are crucial for understanding the solubility and partitioning behavior of the compound. acs.org

Table 2: Predominant Intermolecular Interactions for this compound Note: This table summarizes the types of interactions that would be investigated using MD simulations.

| Interaction Type | Interacting Groups | Significance |

| Hydrogen Bonding | -OH --- O(H)-, -OH --- F- | Governs the primary association between molecules and with protic solvents. |

| Halogen Bonding | C-Br --- O/N/π-system | A directional interaction that can influence crystal packing and ligand-receptor binding. mdpi.com |

| Dipole-Dipole | C-F, C-Br, C-O | Contribute to the overall cohesive energy and ordering in the condensed phase. |

| π-π Stacking | Phenyl Ring --- Phenyl Ring | Can lead to specific arrangements of the aromatic rings in aggregates or crystals. |

| van der Waals Forces | All atoms | Ubiquitous, non-specific attractive and repulsive forces that contribute to molecular packing. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, coupling constants)

Computational chemistry provides methods to predict various spectroscopic parameters, which can be invaluable for structure elucidation and confirmation. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is particularly useful.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. liverpool.ac.uk By computing the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H, ¹³C, and ¹⁹F can be predicted. These predictions can help in assigning the peaks in an experimental NMR spectrum. The accuracy of these predictions has become quite high, often within 0.2 ppm for ¹H and a few ppm for ¹³C. nih.gov For ¹⁹F NMR, which is very sensitive to the electronic environment, computational predictions can be especially helpful. nih.gov

In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be calculated. These couplings provide information about the connectivity of atoms and the dihedral angles between them, which is crucial for conformational analysis.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for a Plausible Conformer of this compound Note: These are hypothetical values based on typical ranges for similar structural motifs, calculated in CDCl₃. Actual values will depend on the specific conformation and solvent.

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.2 - 7.6 | m |

| -CH₂-OH | 3.8 - 4.1 | m |

| -OH | ~2.5 | br s |

| -CH₃ | 1.6 - 1.8 | d |

| Aromatic Carbons | 120 - 140 | m |

| C-Br | ~122 | s |

| C-F | 90 - 95 | d |

| -CH₂-OH | ~68 | t |

| -CH₃ | ~25 | q |

Analysis of Reaction Mechanisms and Transition States

Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products, and determine the activation energies and reaction enthalpies. acs.orgacs.org

The synthesis of this chiral alcohol likely involves stereoselective steps. encyclopedia.pub Computational analysis can be used to understand the origin of this stereoselectivity. For example, if the synthesis involves the reduction of a ketone precursor, calculations can model the approach of the reducing agent to the carbonyl group in the presence of a chiral catalyst. By comparing the energies of the transition states leading to the (R) and (S) enantiomers, one can predict which enantiomer will be formed in excess.

These studies can also shed light on the role of solvents and other additives in the reaction. acs.org For instance, calculations can show how solvent molecules stabilize or destabilize the transition state, thereby affecting the reaction rate and selectivity.

Table 4: Hypothetical Energy Profile for a Key Stereodetermining Step in the Synthesis Note: This table presents a simplified, representative energy profile for a hypothetical asymmetric reaction.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants + Catalyst | 0.0 | Starting point of the reaction. |

| Transition State to (R)-product | +15.2 | The energy barrier to form the (R)-enantiomer. |

| Transition State to (S)-product | +17.5 | The energy barrier to form the (S)-enantiomer. |

| (R)-Product + Catalyst | -5.8 | The final energy of the major product. |

| (S)-Product + Catalyst | -5.5 | The final energy of the minor product. |

Conformational Analysis and Stereoisomer Stability

The molecule this compound has several rotatable single bonds, which means it can exist in various conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. Computational methods are well-suited for this task.

By systematically rotating the bonds (e.g., the C-C bonds in the propanol (B110389) chain and the C-C bond connecting the phenyl ring to the chiral center) and calculating the energy of the resulting structures, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative energies of these conformers can be used to determine their populations at a given temperature. Such studies have been performed on similar fluorinated alcohols. acs.org

Furthermore, since the molecule is chiral, it exists as two enantiomers, (R)- and (S)-2-(2-bromophenyl)-2-fluoropropan-1-ol. While enantiomers have identical energies in an achiral environment, computational methods can be used to study their interactions with other chiral molecules, which is relevant for understanding their biological activity and for developing methods for their separation.

Table 5: Relative Energies of Different Conformers of a Halogenated 2-Phenylpropanol Note: This is a representative table illustrating the kind of data obtained from a conformational analysis.

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 (gauche) | 60° | 0.00 | 65 |

| 2 (anti) | 180° | 0.85 | 25 |

| 3 (gauche) | -60° | 1.50 | 10 |

Investigations into Weak Hydrogen Bonding and Halogen Bonding

In addition to strong covalent bonds, weaker non-covalent interactions play a crucial role in determining the structure and properties of molecules. In this compound, both weak hydrogen bonds and halogen bonds are of interest.

The fluorine atom, despite its high electronegativity, can act as a weak hydrogen bond acceptor. quora.com There can be an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom, which would influence the conformational preference of the molecule. nih.gov Computational methods like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory can be used to characterize such weak interactions. nih.gov

The bromine atom can participate in halogen bonding, where it acts as an electrophilic species and interacts with a nucleophile (a Lewis base). acs.orgacs.org This interaction is directional and can be surprisingly strong, influencing crystal packing and molecular recognition. Computational studies can predict the geometry and energy of halogen bonds between the bromine atom of this compound and various Lewis bases. mdpi.com

Table 6: Characteristics of Weak Interactions in this compound Note: This table summarizes the key features of the weak interactions that would be investigated computationally.

| Interaction | Donor | Acceptor | Typical Calculated Energy (kcal/mol) |

| Intramolecular H-bond | -OH | F | 1 - 3 |

| Intermolecular H-bond | -OH | O (of another molecule) | 3 - 7 |

| Halogen Bond | C-Br | O, N, or π-system | 2 - 5 |

Synthetic Applications and Chemical Building Block Utility

Precursor in the Synthesis of Complex Fluorinated Organic Scaffolds

The presence of a fluorine atom in 2-(2-Bromophenyl)-2-fluoropropan-1-ol makes it an attractive starting material for the synthesis of complex fluorinated organic scaffolds. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced stability, lipophilicity, and metabolic resistance.

The synthesis of the non-fluorinated analog, 2-(2-bromophenyl)-2-propanol, is well-documented and typically involves the reaction of a Grignard reagent, such as methylmagnesium iodide, with an ester like ethyl 2-bromobenzoate (B1222928). chemicalbook.com A similar retrosynthetic analysis for this compound would suggest a synthetic route starting from a fluorinated precursor. The primary alcohol group in the molecule can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization and chain extension. The bromine atom on the phenyl ring serves as a versatile functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of intricate molecular architectures with a fluorinated core.

Role as a Chiral Building Block in Asymmetric Synthesis

The central carbon atom in this compound, bonded to four different substituents (a hydroxylmethyl group, a fluorine atom, a methyl group, and a 2-bromophenyl group), is a chiral center. This inherent chirality makes the compound a valuable building block in asymmetric synthesis, where the goal is to produce enantiomerically pure products. The existence of stereoisomers, such as (2S)-2-(4-bromophenyl)-2-fluoropropan-1-ol, highlights the potential for isolating or synthesizing specific enantiomers of the target compound. nih.gov

The racemic mixture of this compound can potentially be resolved into its constituent enantiomers through various techniques, including chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. Alternatively, asymmetric synthetic routes could be developed to produce a single enantiomer directly. Once obtained in an enantiomerically pure form, this chiral building block can be used to introduce a stereocenter into a target molecule, which is a critical step in the synthesis of many pharmaceuticals and other biologically active compounds. The development of chiral fluorinated building blocks is an active area of research. nih.govchemspider.com

Use in the Synthesis of Derivatives with Modified Chemical Properties

The trifunctional nature of this compound allows for the straightforward synthesis of a diverse range of derivatives with modified chemical properties. The reactivity of each functional group can be selectively exploited to generate new compounds.

Table 1: Potential Reactions for Derivatization

| Functional Group | Reaction Type | Potential Reagents | Resulting Derivative |

| Primary Alcohol | Esterification | Acyl chlorides, Carboxylic acids | Esters |

| Primary Alcohol | Etherification | Alkyl halides | Ethers |

| Primary Alcohol | Oxidation | PCC, DMP | Aldehydes, Carboxylic acids |

| Bromophenyl | Suzuki Coupling | Boronic acids, Palladium catalyst | Biaryl compounds |

| Bromophenyl | Heck Coupling | Alkenes, Palladium catalyst | Alkenyl-substituted aromatics |

| Bromophenyl | Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | Alkynyl-substituted aromatics |

These derivatization reactions can be used to fine-tune the properties of the molecule. For example, converting the alcohol to an ester could increase its lipophilicity, while cross-coupling reactions on the bromophenyl ring could be used to attach chromophores or other functional moieties.

Potential Applications in Material Science Precursors

The unique combination of a fluorinated group and an aromatic ring in this compound suggests its potential as a precursor for advanced materials. Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. The presence of the fluorinated propanol (B110389) side chain could be exploited in the synthesis of novel fluorinated monomers for polymerization reactions.

Furthermore, the rigid bromophenyl group could be a component in the design of liquid crystals or other organic electronic materials. The ability to modify the aromatic ring through cross-coupling reactions opens up possibilities for creating a wide range of materials with tunable optical and electronic properties. The development of new fluorinated building blocks is crucial for advancing the field of materials science.

Role as a Solvent Additive or Catalyst Component in Organic Reactions

While less common, the specific properties of this compound could lend themselves to applications as a solvent additive or a component in catalyst design. The molecule possesses both a polar hydroxyl group, capable of hydrogen bonding, and a nonpolar bromophenyl group. This amphiphilic character could be advantageous in certain reaction systems, potentially improving the solubility of reagents or influencing the course of a reaction.

In the context of catalysis, the chiral nature of the molecule makes it a candidate for development into a chiral ligand for asymmetric metal catalysis. The hydroxyl group could coordinate to a metal center, while the bulky bromophenyl and fluorinated groups could create a specific chiral environment around the metal, enabling enantioselective transformations. The synthesis of related fluorinated alcohols, such as 2-fluoropropan-1-ol, is of interest for various applications. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.